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Compound of Interest

Compound Name: 4'-Fluoropropiophenone

Cat. No.: B1329323

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 4'-
Fluoropropiophenone (CAS No. 456-03-1), a key intermediate in the synthesis of various
pharmaceutical compounds. The document presents nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by
detailed experimental protocols. This information is crucial for the identification,
characterization, and quality control of 4'-Fluoropropiophenone in research and development
settings.

Molecular Structure

Chemical Formula: CoHsFO[1][2][3]
Molecular Weight: 152.17 g/mol [2][3][4]

Structure:

Spectroscopic Data

The following sections summarize the key spectroscopic data for 4'-Fluoropropiophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
The *H and 13C NMR data provide detailed information about the hydrogen and carbon
framework of 4'-Fluoropropiophenone.

Table 1: *H NMR Spectroscopic Data for 4'-Fluoropropiophenone

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~8.0 (dd) Doublet of doublets 2H Aromatic (H-2, H-6)
~7.1 (1) Triplet 2H Aromatic (H-3, H-5)
2.99 (q) Quartet 2H -CHz-
1.22 () Triplet 3H -CHs

Solvent: CDCIs, Frequency: 90 MHz. Data interpreted from publicly available spectra. Chemical
shifts are approximate.

Table 2: 13C NMR Spectroscopic Data for 4'-Fluoropropiophenone

Chemical Shift (8) ppm Assighment
~199.0 C=0 (Ketone)
~165.5 (d, LJCF) C-F

~133.0 C-1 (Aromatic)
~131.0 (d, 3JCF) C-2, C-6 (Aromatic)
~115.5 (d, 2JCF) C-3, C-5 (Aromatic)
~31.5 -CHa2-

~8.5 -CHs

Solvent: CDCIs. Data interpreted from publicly available spectra. Chemical shifts are
approximate. 'd' denotes a doublet due to carbon-fluorine coupling.
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 4'-Fluoropropiophenone shows characteristic absorption bands for the carbonyl
group and aromatic C-H bonds.

Table 3: Key IR Absorption Bands for 4'-Fluoropropiophenone

Wavenumber (cm—?) Intensity Assignment

~1680 Strong C=0 (Ketone) stretching
~1600, ~1500 Medium-Strong C=C Aromatic ring stretching
~1230 Strong C-F stretching

~3000-3100 Medium Aromatic C-H stretching
~2850-2980 Medium Aliphatic C-H stretching

Sample preparation: Liquid film or KBr pellet. Data interpreted from typical values for aromatic

ketones.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, aiding in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for 4'-Fluoropropiophenone

miz Relative Intensity Assighment

152 High [M]* (Molecular ion)[1]

123 100% (Base Peak) [M - C2Hs]* or [FCeHaCOJ*[1]
95 High [FCoHa]*[1]

75 Medium [CeHaF - H]*
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lonization method: Electron lonization (El) at 75 eV.[1]

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

o Approximately 5-25 mg of 4'-Fluoropropiophenone (a liquid at room temperature) is
dissolved in about 0.5-0.7 mL of deuterated chloroform (CDCI3).[5]

* A small amount of tetramethylsilane (TMS) can be added as an internal standard for
chemical shift referencing (& = 0.00 ppm), although modern spectrometers can also
reference the residual solvent peak.[5]

e The solution is transferred to a 5 mm NMR tube.

Data Acquisition (*H and 3C NMR):

e Instrument: A high-resolution NMR spectrometer (e.g., 90 MHz or higher).
e Solvent: CDCls.[1]

» 1H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters
include the spectral width, number of scans, and relaxation delay.

e 13C NMR: A proton-decoupled pulse sequence is typically used to obtain a spectrum with
single lines for each unique carbon atom. A larger number of scans is usually required for 13C
NMR due to the lower natural abundance of the 3C isotope.[5]

Infrared (IR) Spectroscopy

Sample Preparation (Liquid Film):
e As 4'-Fluoropropiophenone is a liquid, a simple liquid film method can be used.

o Adrop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).
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e The plates are pressed together to form a thin film.
Data Acquisition:
e Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

e Procedure: A background spectrum of the clean salt plates is first recorded. The sample is
then placed in the spectrometer's sample compartment, and the IR spectrum is acquired.
The spectrum is typically plotted as transmittance (%) versus wavenumber (cm~2).[6][7] The
functional group region (4000-1200 cm~1) and the fingerprint region (1200-600 cm~1) are
then analyzed.[8]

Mass Spectrometry (MS)

Sample Introduction and lonization:

e The sample can be introduced via direct injection or through a gas chromatograph (GC-MS)
for separation from any impurities.[9]

e Electron lonization (EIl) is a common method for small, volatile molecules like 4'-
Fluoropropiophenone. In this method, the sample is bombarded with a high-energy
electron beam (typically 70 eV).

Data Acquisition:
e Instrument: A mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

e Procedure: The ionized molecules and their fragments are separated based on their mass-
to-charge ratio (m/z). The resulting mass spectrum is a plot of relative ion abundance versus
m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern
provides structural information.[10][11]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 4'-Fluoropropiophenone.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Fluoropropiophenone]. BenchChem, [2026]. [Online PDF]. Available at:
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fluoropropiophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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